molecular formula C8H11NO B045378 4-Methoxybenzylamine CAS No. 2393-23-9

4-Methoxybenzylamine

Cat. No. B045378
CAS RN: 2393-23-9
M. Wt: 137.18 g/mol
InChI Key: IDPURXSQCKYKIJ-UHFFFAOYSA-N
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Description

4-Methoxybenzylamine, also known as 4-MBA, is an aromatic amine compound that is used in a wide range of scientific research applications. It is a white, crystalline solid with a molecular weight of 121.17 g/mol and a melting point of 64-66°C. It is a derivative of benzylamine and is characterized by a methoxy group attached to the benzene ring. This compound is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

  • Protection in Oligoribonucleotide Synthesis : Takaku and Kamaike (1982) reported the use of the 4-methoxybenzyl group for protecting the 2′-hydroxyl group of adenosine in oligoribonucleotide synthesis. This protection can be rapidly removed with triphenylmethyl fluoroborate for further characterization (Hiroshi Takaku & Kazuo Kamaike, 1982).

  • Amidine Protection for Library Synthesis : Bailey et al. (1999) found 4-methoxybenzyl-4-nitrophenylcarbonate suitable for N-protection of amidinonaphthol, which is crucial for the multiparallel solution phase synthesis of substituted benzamidines (C. Bailey, Emma L. Baker, Judy F Hayler, & P. Kane, 1999).

  • Benzylation of Alcohols and Phenols : According to Carlsen (1998), N-(4-methoxybenzyl)-o-benzenedisulfonimide effectively benzylates alcohols and phenols, resulting in 4-methoxybenzyl ethers and primary alkylamines (P. Carlsen, 1998).

  • Psychoactive Substance Research : Abiedalla et al. (2021) studied N-(methoxybenzyl- and dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenylisopropylamines, which show potential as novel psychoactive substances due to their structural similarities to amphetamine and NBOMe drugs (Y. Abiedalla, Ahmad J. Almalki, J. Deruiter, & C. Clark, 2021).

  • Anticancer Activity : Lawrence et al. (2001) reported that Combretastatin A-4-like ethers exhibit potential anticancer activity, with 2-Methoxy-5-(3',4',5'-trimethoxyphenoxymethyl)phenol showing significant activity and G2/M cell cycle arrest (N. Lawrence, D. Rennison, M. Woo, A. McGown, & J. Hadfield, 2001).

  • Antibacterial Activity : Montes et al. (2016) conducted an antimicrobial evaluation of cinnamic and benzoic haloamides, finding that a synthesized compound shows promising antibacterial activity (Ricardo Carneiro Montes, T. S. Freitas, M. S. Costa, Fern, A. Oliveira, F. Campina, A. R. Ferreira, S. Ferreira, Henrique Douglas Melo, C. S. Dias, & Damião Pergentino de Sousa, 2016).

Safety and Hazards

4-Methoxybenzylamine causes severe skin burns and eye damage . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with skin or eyes, it is advised to rinse cautiously with water for several minutes .

Mechanism of Action

Target of Action

4-Methoxybenzylamine is a primary amine It’s known to be used in the synthesis of various compounds, suggesting that its targets could vary depending on the specific context of its use .

Mode of Action

It’s known to be used in the amination reaction of functionalized aryl bromides . This suggests that it may interact with its targets by donating its amine group, but the exact mechanism would depend on the specific reaction conditions and the other reactants involved.

Biochemical Pathways

It’s used in the synthesis of functionalized organopolyphosphazenes for in vivo applications and analogs of myoseverin, 8-azapurine, for their antiproliferative activities . This suggests that it could potentially affect a variety of biochemical pathways depending on the specific compounds it’s used to synthesize.

Pharmacokinetics

It’s known to be highly soluble in water , which could potentially enhance its bioavailability.

Result of Action

Given its use in the synthesis of compounds with antiproliferative activities , it’s possible that it could contribute to the inhibition of cell proliferation in certain contexts.

Action Environment

It’s known to be air sensitive , suggesting that exposure to air could potentially affect its stability and efficacy.

properties

IUPAC Name

(4-methoxyphenyl)methanamine
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InChI

InChI=1S/C8H11NO/c1-10-8-4-2-7(6-9)3-5-8/h2-5H,6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDPURXSQCKYKIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2062371
Record name 4-Methoxybenzylamine
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Molecular Weight

137.18 g/mol
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Physical Description

Colorless liquid with an amine-like odor; [Alfa Aesar MSDS]
Record name 4-Methoxybenzylamine
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CAS RN

2393-23-9
Record name 4-Methoxybenzylamine
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Record name 4-Methoxybenzylamine
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Record name 4-Methoxybenzylamine
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Record name Benzenemethanamine, 4-methoxy-
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Record name 4-Methoxybenzylamine
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Record name 4-METHOXYBENZYLAMINE
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Synthesis routes and methods

Procedure details

2-Bromo-5-methyl nicotinic acid ethyl ester, depicted by formula 31 in Scheme 12, was used as a starting material to prepare compounds with methyl substitution at 6-position of naphthyridine moiety. This starting material was prepared by condensation of propionaldehyde with ethyl cyanoacetate followed by cyclisation of resulted intermediate as shown in Scheme 12. Amination of 2-bromo-5-methyl nicotinic acid ethyl ester by p-methoxy benzyl amine gave 5-methyl-2-(4-methoxy-benzylamino)-nicotinic acid ethyl ester, depicted by formula 32 in Scheme 12, which was then converted into 6-methyl-1-(4-methoxy-benzyl)-1H-pyrido[2,3-d][1,3]oxazine-2,4-dione, depicted by formula 33 in Scheme 12, by reacting with trichloromethyl chloroformate as shown in Scheme 12.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 4-Methoxybenzylamine?

A1: this compound has the molecular formula C8H11NO and a molecular weight of 137.18 g/mol.

Q2: Are there any characteristic spectroscopic data available for this compound?

A2: While the provided articles don't delve into detailed spectroscopic analyses, they mention techniques like IR, NMR (1H and 13C), and mass spectrometry for characterizing this compound and its derivatives. [, , ]

Q3: How is this compound typically synthesized?

A3: While the articles predominantly utilize commercially available this compound, some mention its synthesis. One method involves reacting this compound with hydriodic acid, followed by reactions with cyanamide and sulfuric acid under microwave conditions to yield 4-Hydroxybenzyl guanidine sulfate. [] Another approach involves the reduction of 4-methoxybenzonitrile using diisopropylaminoborane in the presence of a lithium borohydride catalyst. []

Q4: What types of reactions is this compound commonly employed in?

A4: this compound participates in various reactions, including:

  • Nucleophilic Substitution: It reacts with 2-chloro-7-amido-1,8-naphthyridine to yield 2,7-diamino-1,8-naphthyridine after a deprotection step. []
  • Condensation Reactions: It reacts with salicylaldehyde to form a Schiff base compound, 2-[(4-Methoxybenzyl)iminomethyl]phenol, stabilized by intramolecular hydrogen bonding. []
  • Reductive Aminocyclization: It reacts with a cholesterol-derived ketoaldehyde to produce unnatural alkaloid-type compounds. []

Q5: Can you elaborate on the applications of this compound derivatives in catalysis?

A5: Derivatives like ruthenium(II) complexes containing this compound ligands demonstrate significant catalytic activity in the oxidation of styrene. Notably, they exhibit remarkable selectivity towards acetophenone formation. []

Q6: How do structural modifications of this compound influence its activity?

A6: The articles highlight the impact of substituents on the activity of this compound derivatives. For example, introducing a hydroxyl group at the 7th position of a 1,8-naphthyridine derivative with a 2-(4′-methoxybenzylamine) substituent (compound 3) significantly enhances its antilipolytic activity compared to its 7-methoxy and 7-ethoxy counterparts. []

Q7: Are there any specific examples demonstrating the effect of this compound's structure on biological activity?

A7: In a study investigating the calcium channel blocking activity of polycyclic aromatic amines, this compound derivatives exhibited slightly higher activity than their nitro-substituted counterparts. [] Additionally, modifying the polycyclic 'cages' within these compounds led to increased inhibition of calcium currents.

Q8: What about the stability of this compound under various conditions?

A8: While specific stability data is limited, one study notes that peptide isonitriles, often used in conjunction with this compound in Ugi reactions, are prone to racemization above -20°C. [] This suggests a potential limitation in specific reaction conditions.

Q9: What are some unexplored areas related to this compound that warrant further investigation?

A9: Future research could explore:

  • Detailed mechanistic studies: Investigating the precise role of this compound in reactions like photooxidation and its interaction with reactive oxygen species. []
  • Expanding its application in drug discovery: Exploring its potential as a building block for novel pharmaceutical compounds, particularly focusing on its antiplatelet aggregation properties. []
  • Investigating its environmental impact: Assessing its biodegradability and potential for accumulation in the environment to ensure responsible use and disposal. []

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